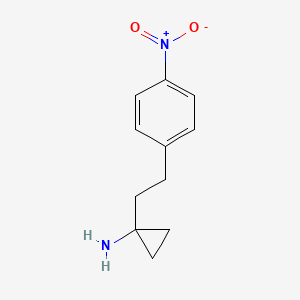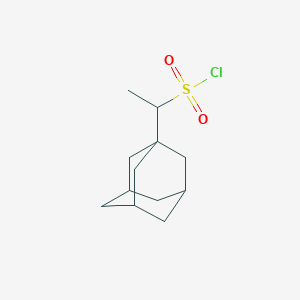![molecular formula C9H14O3 B13526974 Methyl1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13526974.png)
Methyl1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(hydroxymethyl)bicyclo[211]hexane-2-carboxylate is a bicyclic compound that features a unique structure, making it an interesting subject for chemical research This compound is part of the bicyclo[21
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate typically involves a [2+2] cycloaddition reaction. This reaction is facilitated by photochemistry, where light energy is used to drive the formation of the bicyclic structure. The starting materials for this synthesis are usually 1,5-dienes, which undergo cycloaddition to form the bicyclo[2.1.1]hexane core .
Industrial Production Methods: Industrial production of this compound can be challenging due to the need for specialized equipment and reaction conditions. The use of a mercury lamp for the photochemical reaction is one such requirement, which can make scaling up the production process difficult .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the strained nature of the bicyclic ring system, which can make the compound more reactive under certain conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions can be facilitated by nucleophiles like sodium methoxide .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid, while reduction can yield a primary alcohol .
Applications De Recherche Scientifique
Methyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable tool for studying the effects of ring strain on chemical reactivity .
In biology and medicine, this compound can be used as a scaffold for the development of new drugs. The bicyclic structure can mimic the properties of other bioactive molecules, making it a potential candidate for drug design .
In industry, methyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate can be used in the development of new materials with unique properties. Its strained ring system can impart desirable characteristics such as increased rigidity and stability .
Mécanisme D'action
The mechanism of action of methyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate is largely dependent on its interaction with molecular targets. The strained ring system can interact with enzymes and receptors in unique ways, potentially leading to novel biological effects. The exact pathways involved can vary depending on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to methyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate include other members of the bicyclo[2.1.1]hexane family, such as 1,2-disubstituted bicyclo[2.1.1]hexanes . These compounds share the same core structure but differ in the functional groups attached to the ring system.
Uniqueness: What sets methyl 1-(hydroxymethyl)bicyclo[21The presence of the hydroxymethyl and carboxylate groups can make this compound more versatile in chemical synthesis and biological applications .
Propriétés
Formule moléculaire |
C9H14O3 |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
methyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-12-8(11)7-2-6-3-9(7,4-6)5-10/h6-7,10H,2-5H2,1H3 |
Clé InChI |
YMRWREATBQAXBO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC2CC1(C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


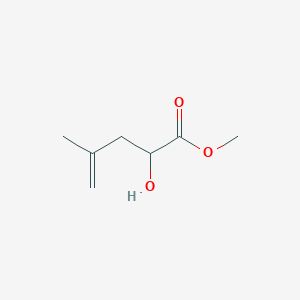
![Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate](/img/structure/B13526909.png)
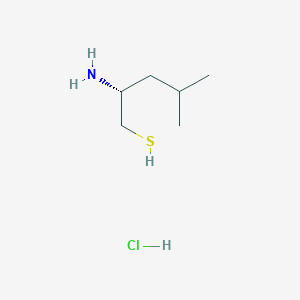
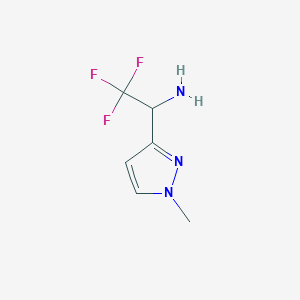
![1-[(2-Bromo-5-nitrophenyl)methyl]piperazine](/img/structure/B13526927.png)
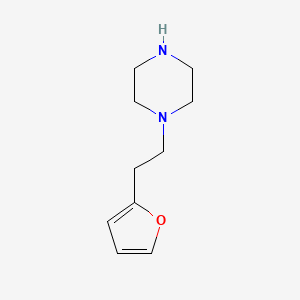

![rac-1-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]methanaminehydrochloride,trans](/img/structure/B13526945.png)


![(6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine](/img/structure/B13526982.png)
